molecular formula C8H12Cl2N4 B12566160 Benzene-1,3-dicarboximidamide;dihydrochloride

Benzene-1,3-dicarboximidamide;dihydrochloride

Cat. No.: B12566160
M. Wt: 235.11 g/mol
InChI Key: RDRUXGAWPZVOJS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3-dicarboximidamide;dihydrochloride typically involves the reaction of m-phenylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzene-1,3-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene-1,3-dicarboximidamide;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzene-1,3-dicarboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: Benzene-1,3-dicarboximidamide;dihydrochloride is unique due to its specific positioning of amidine groups at the 1,3-positions on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.11 g/mol

IUPAC Name

benzene-1,3-dicarboximidamide;dihydrochloride

InChI

InChI=1S/C8H10N4.2ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H

InChI Key

RDRUXGAWPZVOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C(=N)N.Cl.Cl

Origin of Product

United States

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